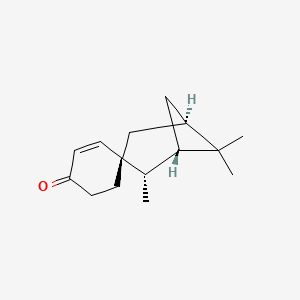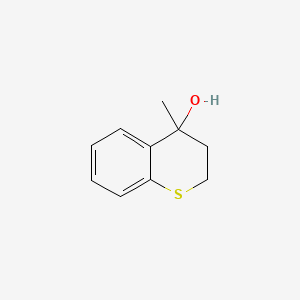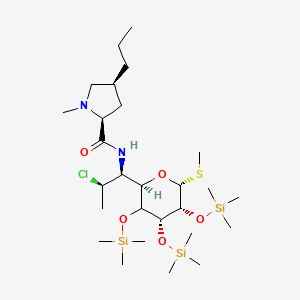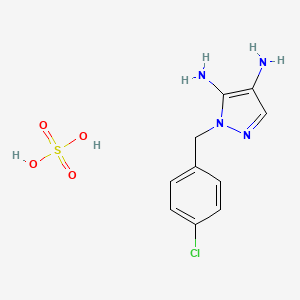
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a 4-chlorobenzyl halide in the presence of a base. The resulting product could then be treated with sulfuric acid to form the sulfate salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyl group, and two amine groups. The presence of the chlorine atom on the benzyl group would make it electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this compound could participate in a variety of chemical reactions. The amine groups could act as nucleophiles in substitution reactions, while the benzyl chloride could act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine groups and the ionic sulfate group could make it soluble in water .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4.H2O4S/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15;1-5(2,3)4/h1-5H,6,12-13H2;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLBFFWDKOTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



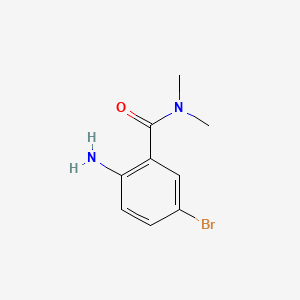
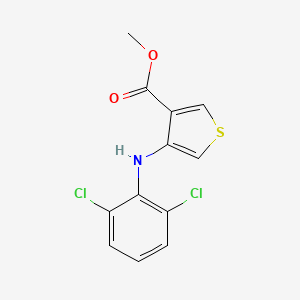
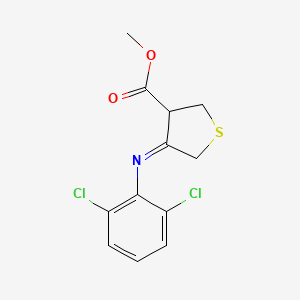
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
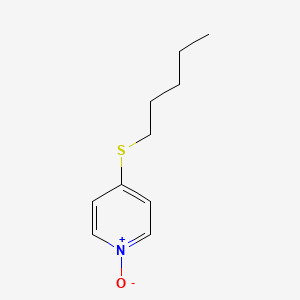
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)
